molecular formula C11H11ClO4 B563575 3-(4-Chlorophenyl)glutaric Acid-d4 CAS No. 1189874-68-7

3-(4-Chlorophenyl)glutaric Acid-d4

Cat. No. B563575
CAS RN: 1189874-68-7
M. Wt: 246.679
InChI Key: URXVLIVRJJNJII-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)glutaric Acid-d4 is a compound that has been used as a reagent for the synthesis of heterocyclic compounds as mGlu5 antagonists for treating urinary tract disorders, migraine, and gastroesophageal reflux disease .


Synthesis Analysis

The synthesis of this compound involves the reaction of Ethyl acetoacetate and 4-Chlorobenzaldehyde . The synthesis process also involves the use of raw material intermediates and ethanol, with the reaction taking place at 25 degrees Celsius for 6 hours .


Molecular Structure Analysis

The molecular formula of this compound is C11H11ClO4 . The compound has a molecular weight of 246.68 g/mol . The InChIKey of the compound is URXVLIVRJJNJII-RHQRLBAQSA-N .


Chemical Reactions Analysis

The compound is useful in organic synthesis . It serves as a reagent for the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound is solid in physical state and soluble in Dimethyl Sulfoxide . It has a molecular weight of 246.68 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 5 .

Scientific Research Applications

Microbial Asymmetric Hydrolysis

Microorganisms have been screened for their ability to produce (R)-3-(4-chlorophenyl) glutaric acid monoamide (CGM) from 3-(4-chlorophenyl) glutaric acid diamide (CGD) through stereoselective hydrolysis, illustrating the use of microbial processes in the synthesis of chemically complex intermediates for pharmaceuticals (Nojiri et al., 2013).

Enhanced Photocatalytic Degradation

Research on enhancing the photocatalytic degradation of environmentally persistent herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) under UV irradiation demonstrates the potential for applying similar compounds in environmental remediation efforts to reduce water pollution (Lima et al., 2020).

Glutaric Aciduria Type I

While not directly related to the synthesis or environmental applications, studies on glutaric aciduria type I offer insights into the biochemical and metabolic significance of glutaric acid and related compounds in human health, emphasizing the need for accurate diagnostic and management strategies (Kölker et al., 2011).

Biotechnological Production

The biotechnological production of glutaric acid from 5-aminovaleric acid by robust whole-cell immobilized systems highlights the potential of bioconversion processes in producing industrially relevant chemicals, which may include or be related to processes involving "3-(4-Chlorophenyl)glutaric Acid-d4" (Yang et al., 2019).

Safety and Hazards

The compound should be handled with care to avoid dust formation. Breathing in mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXVLIVRJJNJII-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CC(=O)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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